molecular formula C19H12O2 B12006115 1,3-Indandione, 2-(2-naphthyl)- CAS No. 2156-11-8

1,3-Indandione, 2-(2-naphthyl)-

Cat. No.: B12006115
CAS No.: 2156-11-8
M. Wt: 272.3 g/mol
InChI Key: BHWNKMZDGUUSLD-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(2-naphthyl)- is a useful research compound. Its molecular formula is C19H12O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

2156-11-8

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-2-ylindene-1,3-dione

InChI

InChI=1S/C19H12O2/c20-18-15-7-3-4-8-16(15)19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H

InChI Key

BHWNKMZDGUUSLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Overview of Naphthyl Substituted Organic Compounds in Advanced Chemical Research

The presence of a naphthyl group, a bicyclic aromatic hydrocarbon, significantly influences the properties of organic molecules. Naphthyl-substituted compounds are a subject of intense research due to their diverse applications in materials science, medicinal chemistry, and catalysis. rsc.orgchemistryviews.org The introduction of a naphthyl moiety can impact a compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its reactivity and biological interactions. ontosight.airesearchgate.net

In materials science, naphthalene (B1677914) derivatives are key components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes due to their unique photophysical properties. rsc.org For example, the substitution pattern on the naphthalene ring can dramatically alter the charge transport mobility in organic transistors. rsc.org In medicinal chemistry, the naphthalene scaffold is found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. chemistryviews.org The study of how different substituents on the naphthalene ring affect biological activity is an active area of research. researchgate.net

Historical Development of Academic Interest in 1,3 Indandione, 2 2 Naphthyl and Its Precursors

The synthesis of 2-aryl-1,3-indandiones, the class of compounds to which 1,3-indandione (B147059), 2-(2-naphthyl)- belongs, has been a topic of interest for many years. Early research in the mid-20th century focused on their potential as anti-inflammatory agents. nih.gov Over the decades, synthetic methodologies have evolved to become more efficient and environmentally friendly.

Initial synthetic routes often involved the condensation of indan-1,3-dione with aromatic aldehydes using basic catalysts like piperidine (B6355638) or pyridine (B92270) in organic solvents. acs.org More recent advancements have introduced greener synthesis methods, such as using task-specific ionic liquids at room temperature without the need for a solvent or catalyst, resulting in high yields and fast reaction times. acs.org Other modern approaches include the use of catalysts like zirconium(IV) chloride or carrying out the reaction under microwave irradiation in water. acs.orgresearchgate.net The development of these methods highlights the ongoing effort to create more sustainable chemical processes for producing these valuable compounds.

Fundamental Academic Significance and Identified Research Gaps in the Study of 1,3 Indandione, 2 2 Naphthyl

Diverse Synthetic Routes and Reaction Pathways to 1,3-Indandione, 2-(2-naphthyl)-

The construction of 2-(2-naphthyl)-1,3-indandione can be achieved through several synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Exploration of Knoevenagel Condensation Variants in Indandione Formation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 2-substituted 1,3-indandiones. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of 1,3-indandione with an aldehyde or ketone. sigmaaldrich.com In the context of synthesizing 2-(2-naphthyl)-1,3-indandione, the reaction would proceed between 1,3-indandione and 2-naphthaldehyde (B31174).

The classical Knoevenagel condensation is typically carried out in ethanol (B145695) with a catalytic amount of a weak base like piperidine (B6355638). nih.govencyclopedia.pub The active methylene (B1212753) group of 1,3-indandione is readily deprotonated by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. numberanalytics.com Subsequent dehydration of the resulting aldol (B89426) adduct yields the desired α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

Variations of the Knoevenagel condensation have been developed to improve yields, shorten reaction times, and simplify purification. These include the use of different catalysts and solvent systems. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been employed as an effective catalyst for Knoevenagel condensations. jmcs.org.mx Solvent-free conditions and the use of microwave irradiation have also been reported to accelerate the reaction. sigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Variants of the Knoevenagel Condensation for Indandione Synthesis

Catalyst/ConditionsDescriptionReference
Piperidine/EthanolClassical conditions for Knoevenagel condensation. nih.govencyclopedia.pub nih.gov, encyclopedia.pub
Diisopropylethylammonium acetate (DIPEAc)An effective alternative catalyst. jmcs.org.mx jmcs.org.mx
Microwave IrradiationCan accelerate the reaction. sigmaaldrich.com sigmaaldrich.com
Solvent-Free ConditionsEnvironmentally friendly approach. sigmaaldrich.com sigmaaldrich.com
Doebner Modification (Pyridine)Useful for substrates with carboxylic acid groups, leading to decarboxylation. wikipedia.orgorganic-chemistry.org wikipedia.org, organic-chemistry.org
TiCl4-PyridineCan lead to cyclized indene (B144670) derivatives. nih.gov nih.gov

Application of Palladium-Catalyzed Cross-Coupling Reactions for Naphthyl Group Introduction

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds, and they are instrumental in introducing the naphthyl group onto the 1,3-indandione scaffold. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.comnih.gov

To synthesize 2-(2-naphthyl)-1,3-indandione via this method, one could envision coupling 2-bromo-1,3-indandione with 2-naphthylboronic acid. The catalytic cycle typically begins with the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com A variety of palladium catalysts and ligands can be employed, with Pd(dppf)Cl2 often being an effective choice. mdpi.com

Direct α-arylation of 1,3-indandione is another palladium-catalyzed approach. This method avoids the pre-functionalization of the indandione ring. For instance, a complex of tBu-XPhos with bis(acetonitrile)dichloropalladium(II) has been shown to catalyze the direct arylation of 1,3-indandione with a broad range of aryl iodides and triflates, including those with sterically hindered substituents, to give excellent yields of 2-aryl-1,3-indandiones. organic-chemistry.org

Multicomponent Reactions for the Construction of the 1,3-Indandione Core and its Derivatives

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step, by combining three or more reactants. nih.gov For the synthesis of 1,3-indandione derivatives, MCRs often involve a Knoevenagel condensation as a key step, followed by a cyclization reaction, such as a Michael addition. nih.gov

While a direct one-pot synthesis of 2-(2-naphthyl)-1,3-indandione through a multicomponent reaction might be challenging, these strategies are widely used to generate diverse libraries of 1,3-indandione-based compounds. nih.govmdpi.com For example, a three-component reaction involving an aldehyde, 1,3-indandione, and another nucleophile can lead to the formation of complex heterocyclic systems fused to the indandione core. The Betti reaction, a one-pot multicomponent reaction involving a phenol (B47542) (like 1-naphthol (B170400) or 2-naphthol), an aldehyde, and an amine, leads to the formation of Betti bases, which can be seen as structural analogs. researchgate.net

Chemo- and Regioselective Considerations in the 2-Substitution of 1,3-Indandione

The active methylene group at the 2-position of the 1,3-indandione ring is the primary site of reaction due to the electron-withdrawing effect of the two adjacent carbonyl groups, which increases the acidity of the C-H protons. This inherent reactivity generally ensures high regioselectivity for substitution at this position.

In reactions like the Knoevenagel condensation, the initial deprotonation occurs exclusively at the 2-position, leading to the formation of the 2-substituted product. encyclopedia.pub Similarly, in palladium-catalyzed α-arylations, the C-H activation and subsequent arylation are directed to the 2-position. organic-chemistry.org

However, in certain cases, particularly with substituted 1,3-indandiones, the possibility of forming isomers exists. For instance, the Knoevenagel reaction with certain substituted 1,3-indandiones has been reported to furnish a mixture of inseparable isomers. nih.govencyclopedia.pub Therefore, careful control of reaction conditions and choice of starting materials are crucial to ensure the desired chemo- and regioselectivity. The choice of solvent can also play a critical role in directing the regioselectivity of reactions involving spiroindane-1,3-diones. acs.org

Mechanistic Investigations of 1,3-Indandione, 2-(2-naphthyl)- Formation Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes.

Elucidation of Rate-Determining Steps and Reaction Intermediates

In a sequential Knoevenagel condensation/cyclization reaction, the initial condensation product, a benzylidene malonate, can be isolated. nih.gov Further reaction can lead to a cyclized indene derivative. The mechanism for the cyclization step is proposed to involve an intramolecular alkene addition to form a carbocation intermediate, which is stabilized by the aryl groups. nih.gov

In palladium-catalyzed reactions, the nature of the intermediates is well-established. The catalytic cycle involves Pd(0) and Pd(II) species. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The subsequent transmetalation and reductive elimination steps lead to the formation of the C-C bond.

Kinetic Studies of Key Synthetic Transformations

The synthesis of 2-aryl-1,3-indandiones is predominantly achieved through the Knoevenagel condensation, a process involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The active hydrogen component is 1,3-indandione, where the methylene group is activated by the two adjacent carbonyl groups. The carbonyl component is typically an aromatic aldehyde, such as 2-naphthaldehyde for the target compound.

The reaction mechanism generally proceeds in two main steps:

Nucleophilic Addition: The reaction is typically initiated by a weak base, which deprotonates the 1,3-indandione to form a resonance-stabilized enolate ion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. This step is a form of aldol addition, forming a β-hydroxy intermediate. researchgate.net

Dehydration: The intermediate β-hydroxy compound is then dehydrated to eliminate a water molecule, forming the final α,β-unsaturated product, the 2-aryl-1,3-indandione. researchgate.net This elimination is often the rate-determining step and is facilitated by the reaction conditions.

Kinetic studies reveal that the rates of both the initial addition and the subsequent dehydration are highly dependent on the choice of solvent and catalyst. For instance, protic and aprotic polar solvents can have different effects on the reaction steps; protic solvents may favor the initial aldol addition, while aprotic solvents can accelerate the dehydration step. researchgate.net The electron-withdrawing nature of the 'Z' groups (in this case, the carbonyls of the indandione ring) must be sufficient to allow for deprotonation with a mild base, as a strong base could induce an undesired self-condensation of the aldehyde. wikipedia.org

Optimization Strategies for Reaction Efficiency and Purity in 1,3-Indandione, 2-(2-naphthyl)- Synthesis

Optimizing the synthesis of 1,3-Indandione, 2-(2-naphthyl)- involves careful consideration of reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is a critical factor in the Knoevenagel condensation, significantly influencing reaction rates and product yields. Solvents affect the solubility of reactants and the stabilization of intermediates and transition states.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) have been shown to be highly effective, often superior to other solvent types for Knoevenagel condensations in the presence of certain catalysts. researchgate.net

Polar Protic Solvents: Traditional methods often employ polar protic solvents like ethanol, typically in conjunction with a basic catalyst such as piperidine. nih.gov However, in some systems, polar protic solvents like methanol (B129727) can lead to slower reactions and poorer conversion and selectivity. researchgate.net

Nonpolar Solvents: Nonpolar solvents such as toluene (B28343) and diethyl ether can be used, but they generally result in longer reaction times compared to polar solvents. researchgate.net

Specialized Solvents: In the Doebner modification of the Knoevenagel condensation, pyridine is used as the solvent, particularly when the active hydrogen component is a carboxylic acid. wikipedia.org

The following table summarizes the effect of different solvents on a model Knoevenagel condensation reaction.

Influence of Temperature and Pressure on Reaction Kinetics and Thermodynamics

Temperature is a key parameter for controlling the rate and outcome of the synthesis. While many modern catalytic methods are designed to run efficiently at room temperature acs.orgresearchgate.net, elevated temperatures are often used in classical approaches. Refluxing the reaction mixture can increase the reaction rate and drive the equilibrium towards the product, sometimes allowing the reaction to proceed without a base catalyst by using a high-boiling point solvent. nih.gov Microwave-assisted synthesis, which involves heating to high temperatures (e.g., 150 °C), has also been utilized to significantly shorten reaction times. acs.org Furthermore, controlling the reaction temperature can be crucial for achieving selectivity between different potential products, such as mono- or di-substituted derivatives. nih.gov The influence of pressure is less commonly reported for this specific synthesis, as most procedures are conducted at atmospheric pressure.

Catalytic Systems: Selection, Loading, and Recycling

A wide variety of catalysts have been developed to improve the efficiency and environmental profile of 2-aryl-1,3-indandione synthesis.

Homogeneous Base Catalysts: Weak organic bases like piperidine and pyridine are traditionally used in catalytic amounts. nih.govacs.org

Heterogeneous Catalysts: Solid catalysts offer the advantage of easy separation and potential for recycling. Examples include metal oxides like magnesium oxide (MgO) or silica (B1680970) gel researchgate.net, and Lewis acids such as zirconium oxychloride (ZrOCl₂·8H₂O), which has been used to catalyze the reaction in water with high yields in short timeframes. nih.gov

Ionic Liquids (ILs): Task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265), have been employed as both the catalyst and reaction medium, enabling fast, high-yield, solvent-free reactions at room temperature. acs.org

Recyclable Catalysts: A major focus of modern synthetic chemistry is catalyst reusability. The aforementioned ionic liquid could be recovered and reused for several cycles with only a small addition of fresh IL to compensate for losses. acs.org Similarly, magnetic iron oxide (Fe₃O₄) nanoparticles have been used as a catalyst support in water, allowing for easy removal with a magnet and reuse, although a slight reduction in yield was observed in subsequent cycles. nih.gov

Green Chemistry Approaches in the Synthesis of 1,3-Indandione, 2-(2-naphthyl)- and Related Compounds

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic methods that minimize waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free and Aqueous Synthetic Methodologies

The development of solvent-free and aqueous synthetic routes represents a major advancement in the green synthesis of 2-aryl-1,3-indandiones.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. High-yield synthesis of 2-arylideneindan-1,3-diones has been successfully achieved in water at ambient temperature, remarkably avoiding the need for any added catalyst. researchgate.net Zirconium-catalyzed preparations also utilize water as the solvent, yielding products in as little as 10-45 minutes. nih.gov

Solvent-Free (Neat) Conditions: Eliminating the solvent entirely reduces waste and simplifies purification. Solvent-free synthesis can be achieved by grinding the solid reactants together, sometimes with a solid catalyst like MgO or silica gel. researchgate.net Another approach involves using a catalytic amount of an ionic liquid, which facilitates the reaction between the neat reactants at room temperature. acs.org Multi-component reactions under solvent-free conditions, catalyzed by iron triflate at 90 °C, have also been reported. nih.gov

The following table highlights examples of green synthetic methods for 2-aryl-1,3-indandiones.

Utilization of Sustainable Catalysts (e.g., Ionic Liquids) and Reagents

The quest for greener chemical processes has led to the exploration of sustainable catalysts and reagents for the synthesis of 2-aryl-1,3-indandiones. Ionic liquids (ILs) have emerged as promising candidates due to their unique properties, such as low volatility, high thermal stability, and recyclability. acs.orgnih.gov

A notable development is the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), as both a catalyst and a reaction medium for the Knoevenagel condensation between 1,3-indandione and various aromatic aldehydes. acs.orgnih.gov This method offers several advantages over conventional procedures that often require toxic solvents, harsh reaction conditions, and yield unsatisfactory results. acs.org The reaction proceeds efficiently at room temperature under solvent-free conditions, providing high yields of the desired 2-arylidene-1,3-diones in a short timeframe. nih.gov For instance, the reaction of 1,3-indandione with benzaldehyde (B42025) in the presence of 2-HEAF at room temperature for just one minute achieves a 98% yield of the product. acs.org

The proposed mechanism involves the activation of the aldehyde by the ionic liquid, facilitating the condensation reaction. nih.gov This approach is not only environmentally friendly but also economically viable due to the low cost and simplicity of the catalyst preparation. acs.org

Another sustainable approach involves the use of β-cyclodextrin, a non-toxic and biodegradable cyclic oligomer of glucose, as a green catalyst. researchgate.net Gold catalysts tagged with permethylated β-cyclodextrin have been successfully employed for the synthesis of 1,2,3-trisubstituted indanes in water, demonstrating the potential of recyclable, eco-friendly catalysts in complex organic transformations. researchgate.net

The following table summarizes the synthesis of various 2-arylidene-1,3-diones using 2-HEAF as a catalyst, highlighting the efficiency and broad applicability of this green methodology.

AldehydeProductTime (min)Yield (%)
Benzaldehyde2-Benzylidene-1H-indene-1,3(2H)-dione198
4-Chlorobenzaldehyde2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione1.596
4-Methylbenzaldehyde2-(4-Methylbenzylidene)-1H-indene-1,3(2H)-dione1.595
4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione294
2-Naphthaldehyde2-(2-Naphthylidene)-1H-indene-1,3(2H)-dione293

Waste Reduction and By-product Minimization Strategies in Process Development

A key focus in modern process development for the synthesis of 1,3-indandione derivatives is the reduction of waste and the minimization of by-products, aligning with the principles of green chemistry.

One effective strategy is the use of solvent-free reaction conditions, which eliminates the need for potentially toxic and difficult-to-recycle organic solvents. The aforementioned synthesis of 2-arylidene-1,3-diones using the ionic liquid 2-HEAF is a prime example of a solvent-free process that significantly reduces waste. acs.orgnih.gov The work-up procedure is remarkably simple, involving the addition of water to precipitate the pure product, which can then be isolated by simple filtration. acs.org This avoids complex purification processes like column chromatography, further minimizing solvent usage and waste generation. mdpi.com

Another important aspect is the development of synthetic routes that avoid the use of stoichiometric reagents that generate significant amounts of by-products. For example, traditional methods for preparing 2-thio derivatives of 1,3-indandione often involve reactions that produce unwanted side products. chemicalpapers.com A novel synthetic procedure starting from 2-bromo-1,3-indandione and sulfides or thiolates of alkali metals has been developed to produce 2-alkylthio- and 2-arylthio-1,3-indandiones with yields around 60%, offering a more efficient and cleaner alternative. chemicalpapers.com

The use of multicomponent reactions (MCRs) also contributes to waste reduction by combining several synthetic steps into a single pot reaction, thereby reducing the number of intermediate purifications and solvent usage. acgpubs.org For instance, the one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] acs.orgmdpi.comoxazine derivatives using an ionic liquid catalyst demonstrates the efficiency and environmental benefits of MCRs. acgpubs.org

The following table outlines key strategies for waste reduction and their impact on the synthesis of 1,3-indandione analogs.

StrategyExampleImpact on Waste Reduction
Solvent-free reactionsSynthesis of 2-arylidene-1,3-diones with 2-HEAFEliminates organic solvent waste, simplifies purification. acs.orgnih.gov
Simple work-up proceduresPrecipitation of product with waterAvoids solvent-intensive chromatography. acs.orgmdpi.com
Development of efficient synthetic routesSynthesis of 2-thio-1,3-indandiones from 2-bromo-1,3-indandioneImproves yield and reduces by-product formation. chemicalpapers.com
Multicomponent reactionsOne-pot synthesis of naphthoxazine derivativesReduces reaction steps, solvent usage, and purification needs. acgpubs.org

Electroorganic Synthesis Methods

Electroorganic synthesis represents a powerful and sustainable alternative to conventional chemical methods for constructing complex organic molecules. This technique utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and reducing the generation of by-products.

While specific examples of the direct electroorganic synthesis of 1,3-indandione, 2-(2-naphthyl)- were not found in the provided search results, the principles of electrosynthesis are highly applicable to the formation of the core structures and related analogs. For instance, the electrochemical homocoupling of 2-naphthylamines to produce 1,1′-binaphthalene-2,2′-diamines has been successfully demonstrated. mdpi.com This process, conducted in an undivided vessel using a platinum electrode and a constant current, achieves high yields (up to 98%) without the need for transition-metal catalysts. mdpi.com The reaction conditions are optimized for solvent, electrolyte, and current to maximize efficiency. mdpi.com

The principles of this electrochemical coupling can be conceptually extended to the synthesis of precursors for 2-(2-naphthyl)-1,3-indandione or for the modification of the 1,3-indandione core itself. The high functional group tolerance observed in the electrosynthesis of binaphthylamines suggests that similar electrochemical methods could be developed for the C-C bond formation required in the synthesis of 2-substituted 1,3-indandiones. mdpi.com

The key advantages of electroorganic synthesis include:

Reduced Reagent Use: Electrons serve as the primary "reagent," minimizing the need for chemical oxidants or reductants and their associated waste streams.

Mild Reaction Conditions: Many electrosynthetic reactions can be carried out at room temperature and atmospheric pressure.

High Selectivity: By controlling the electrode potential, it is often possible to achieve high selectivity for the desired product.

The following table summarizes the optimized conditions for the electrochemical homocoupling of a model 2-naphthylamine, illustrating the key parameters in an electroorganic synthesis.

ParameterOptimized Condition
Solvent1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
ElectrolytenBu4NPF6 (0.1 M)
ElectrodePlatinum
Current4 mA (constant)
Temperature25 °C

Synthesis of Substituted Naphthyl Analogs of 1,3-Indandione, 2-(2-naphthyl)-

The synthesis of analogs bearing substituents on the naphthyl ring is a primary strategy for fine-tuning the electronic and steric properties of the molecule. This is typically achieved by employing a substituted 2-naphthaldehyde as a precursor in a condensation reaction with 1,3-indandione. acs.org

The introduction of various functional groups onto the naphthyl ring of 2-(2-naphthyl)-1,3-indandione is most commonly accomplished by starting with an already substituted 2-naphthaldehyde. Methodologies for the synthesis of substituted naphthalenes are well-established. For instance, electrophilic cyclization of specific arene-containing propargylic alcohols can yield a variety of substituted naphthalenes. nih.gov Bromination of naphthol derivatives is another route to halogenated precursors. researchgate.net These functionalized naphthaldehydes can then undergo a condensation reaction with 1,3-indandione to yield the target-substituted analogs. acs.org

Research into related compounds, such as 2-(1-halo-2-naphthyl)-1,3-indandiones, has explored the effects of methylation, indicating that derivatization of halogenated naphthyl indandiones is a subject of scientific investigation. documentsdelivered.com

Table 1: Examples of Substituted Naphthyl Analogs and Relevant Synthetic Precursors

Substituent on Naphthyl Ring Example Analog Name Key Precursor for Synthesis
Halogen (e.g., Bromo) 1,3-Indandione, 2-(bromo-2-naphthyl)- Bromo-2-naphthaldehyde
Alkyl (e.g., Methyl) 1,3-Indandione, 2-(methyl-2-naphthyl)- Methyl-2-naphthaldehyde

Studies comparing 1-naphthol and 2-naphthol, the hydroxyl analogs of the naphthalene (B1677914) core, reveal differences in their electrochemical behavior and susceptibility to oxidation, which suggests that the isomeric indandione derivatives may also exhibit distinct chemical reactivity. mdpi.comresearchgate.net Research has been conducted specifically on the alkylation of 2-(1-naphthyl)-1,3-indandione, highlighting that the different isomers are studied as unique chemical entities. documentsdelivered.com The structural differences between the isomers have been confirmed by X-ray crystallography. documentsdelivered.com

Modifications of the 1,3-Indandione Core Structure at the C-2 Position

The C-2 position of the 1,3-indandione moiety is a chemically active site, offering a prime location for introducing diverse functionalities and for undertaking fundamental structural changes to the heterocyclic core.

The C-2 carbon of the 1,3-indandione ring is flanked by two carbonyl groups, making its proton acidic and the carbon nucleophilic when deprotonated. This reactivity is widely exploited for introducing a vast array of side chains. A comprehensive review of 1,3-indandione chemistry demonstrates that this position can be functionalized in numerous ways. nih.gov

One common method is the Knoevenagel condensation of 1,3-indandione with various aldehydes to produce 2-arylidene derivatives. nih.gov Further functionalization can be achieved through subsequent reactions. For example, 2,2-di-2-propynyl-1,3-indandione can be synthesized from 1,3-indandione and propargyl bromide, creating a substrate for various cycloaddition reactions. nih.gov Other modifications include the introduction of cyano groups via reaction with malononitrile. nih.gov The alkylation of the C-2 position in the related 2-(1-naphthyl)-1,3-indandione has also been specifically reported. documentsdelivered.com

Table 2: Examples of C-2 Position Functionalization on the Indandione Core

Reaction Type Reagent(s) Resulting C-2 Substituent/Structure Reference
Knoevenagel Condensation Aromatic Aldehydes Arylidene moiety nih.gov
Alkylation Propargyl Bromide Two propargyl side chains nih.gov
Cyanoalkylation Malononitrile Dimalononitrile group nih.gov

The core indandione ring system itself can be the subject of structural modification through ring expansion or contraction reactions. These advanced synthetic transformations fundamentally alter the central scaffold. Studies have described a two-step ring expansion of 1-indanones, a closely related structure, into 2-halo-1-naphthols. uibk.ac.atnih.govnih.gov This process typically involves the formation of a gem-dihalocyclopropane from an indene precursor, followed by a rearrangement to yield the expanded naphthol ring system. nih.gov

Furthermore, novel ring cyclization-expansion reactions have been reported for certain 2-substituted indan-1,3-diones. port.ac.uk For example, the selective catalytic hydrogenation of the pyridine ring in 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione leads to a nine-membered nitrogen-containing heterocycle via a ring expansion mechanism. port.ac.uk While not performed on 2-(2-naphthyl)-1,3-indandione itself, these studies establish that the indandione core is amenable to complex skeletal rearrangements, providing pathways to unique and larger ring systems.

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives of 1,3-Indandione, 2-(2-naphthyl)- introduces important stereochemical considerations. The parent molecule is achiral. However, the introduction of a substituent at the C-2 position of the indandione ring, such as an alkyl or a substituted side chain, creates a new stereocenter. Unless the synthesis is performed using chiral catalysts or auxiliaries, the product will be a racemic mixture of two enantiomers.

If the side chain being introduced at the C-2 position itself contains a chiral center, the reaction can lead to the formation of diastereomers. The separation and characterization of these stereoisomers are crucial for understanding their distinct three-dimensional structures and properties. The chair conformation of related dioxane rings attached to a naphthalene core has been studied, indicating the importance of conformational analysis in these systems. nih.gov The non-planar geometry of some naphthol derivatives further underscores that naphthyl-containing compounds can adopt complex three-dimensional shapes. smu.edu Therefore, any derivatization of 1,3-Indandione, 2-(2-naphthyl)- must consider the potential creation of chiral centers and the resulting stereoisomeric products.

Diastereoselective and Enantioselective Synthesis of Chiral Analogs

The development of synthetic routes to chiral analogs of 1,3-Indandione, 2-(2-naphthyl)- is a crucial area of research, as the stereochemistry of a molecule often dictates its biological activity and material properties. While specific studies on the diastereoselective and enantioselective synthesis of derivatives starting directly from 1,3-Indandione, 2-(2-naphthyl)- are not extensively documented in publicly available literature, general methodologies developed for 2-aryl-1,3-indandiones can be applied.

One of the most powerful strategies for introducing chirality is through asymmetric catalysis. For instance, organocatalyzed [3+2] cycloaddition reactions of 2-arylidene-1,3-indandiones have been shown to produce highly functionalized spirocyclic compounds with excellent diastereo- and enantioselectivity. mdpi.com In a typical reaction, a 2-arylidene-1,3-indandione is reacted with a suitable 1,3-dipole precursor in the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative. Although a substrate with a 2-naphthyl group was not explicitly reported in the substrate scope of a prominent study, the high yields and selectivities achieved for a variety of other aryl substituents suggest that this methodology would be applicable to the 2-naphthyl analog. mdpi.com

The following table illustrates the potential outcomes of such a reaction, based on data from analogous 2-arylidene-1,3-indandiones. mdpi.com

EntryAryl Group of 2-Arylidene-1,3-indandioneCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee) [%]Yield [%]
1PhenylChiral Squaramide>20:19295
24-ChlorophenylChiral Squaramide>20:19598
34-MethoxyphenylChiral Squaramide19:19093
42-Naphthyl (projected)Chiral SquaramideHighHighHigh

Another approach involves the use of chiral auxiliaries. For example, the diastereoselective synthesis of lortalamine (B1675143) analogs has been successfully achieved using (R)-(+)-1-(1-naphthyl)ethylamine as a chiral auxiliary. researchgate.net This principle could be adapted to the derivatization of 1,3-Indandione, 2-(2-naphthyl)-, where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the chiral product.

Control of Stereochemistry in Reactions Involving the Indandione Framework

Controlling the stereochemistry during the modification of the indandione framework is paramount for the synthesis of specific stereoisomers. The stereochemical outcome of a reaction is influenced by a variety of factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants.

In the context of 2-substituted 1,3-indandiones, the planar nature of the indandione ring system and the presence of the bulky 2-naphthyl group can exert significant steric influence on the approaching reagents, leading to facial selectivity. The control of stereochemistry can be achieved through several strategies:

Catalyst Control: Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can create a chiral environment around the substrate, favoring the formation of one stereoisomer over others. The catalyst can interact with the substrate through hydrogen bonding, electrostatic interactions, or coordination to the metal center, thereby directing the attack of the reagent to a specific face of the molecule.

Substrate Control: The inherent chirality of a modified substrate can direct the stereochemistry of subsequent reactions. For instance, if a chiral center is already present in a derivative of 1,3-Indandione, 2-(2-naphthyl)-, it can influence the formation of new stereocenters.

Reagent Control: The use of chiral reagents can also induce stereoselectivity. For example, reduction of a prochiral ketone within a derivative of 1,3-Indandione, 2-(2-naphthyl)- with a chiral reducing agent like a CBS reagent (Corey-Bakshi-Shibata catalyst) could lead to the formation of a specific stereoisomer of the corresponding alcohol.

The following table provides a hypothetical overview of how different strategies could be employed to control the stereochemistry in the derivatization of 1,3-Indandione, 2-(2-naphthyl)-.

Reaction TypeStrategy for StereocontrolExpected Outcome
Michael AdditionChiral Phase-Transfer CatalystEnantioselective formation of a new C-C bond
Aldol ReactionChiral Lewis Acid CatalystDiastereo- and enantioselective formation of a β-hydroxy ketone
Reduction of KetoneChiral Reducing Agent (e.g., CBS reagent)Enantioselective formation of a secondary alcohol
CycloadditionChiral Dienophile/DieneDiastereoselective formation of a cyclic adduct

Theoretical Prediction of Reactivity and Selectivity in Derivatization Processes

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity and selectivity of chemical reactions. researchgate.net These theoretical studies can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that govern stereochemical outcomes, thereby guiding the design of more efficient and selective synthetic routes.

For the derivatization of 1,3-Indandione, 2-(2-naphthyl)-, theoretical calculations could be employed to:

Predict Reactive Sites: By calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), the most likely sites for nucleophilic or electrophilic attack on the molecule can be identified. The 2-position of the indandione ring is activated by the two adjacent carbonyl groups, making it a key site for many reactions.

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate.

Rationalize Stereoselectivity: By calculating the energies of the different transition states leading to the various possible stereoisomers, the preferred reaction pathway and the expected diastereomeric or enantiomeric ratio can be predicted. These calculations can take into account the steric and electronic interactions between the substrate, reagent, and catalyst.

While specific theoretical studies on 1,3-Indandione, 2-(2-naphthyl)- are not widely reported, the principles have been successfully applied to similar systems. For example, DFT studies on the stereoselectivity of cycloaddition reactions have been able to accurately predict the observed experimental outcomes by analyzing the energies of the competing transition states.

The following table summarizes the types of information that can be obtained from theoretical studies and their implications for the derivatization of 1,3-Indandione, 2-(2-naphthyl)-.

Theoretical MethodInformation ObtainedApplication to Derivatization
Frontier Molecular Orbital (FMO) TheoryIdentification of HOMO and LUMOPrediction of reactivity in pericyclic reactions
Electrostatic Potential (ESP) MappingVisualization of electron-rich and -poor regionsPrediction of sites for nucleophilic and electrophilic attack
Transition State Theory (TST)Calculation of activation energiesPrediction of reaction rates and kinetic products
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsUnderstanding the role of weak interactions in stereocontrol

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic compounds, providing unparalleled insight into the molecular framework.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Proton Assignments

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural determination. In the case of 1,3-indandione, 2-(2-naphthyl)-, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on both the indandione and naphthyl moieties, as well as the methine proton at the 2-position of the indandione core. The chemical shifts of these protons are influenced by their local electronic environments. For instance, protons on the indandione ring system are typically observed in the aromatic region, as are the protons of the naphthyl group.

The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. libretexts.org Key signals would include those for the two carbonyl carbons of the indandione moiety, which are characteristically found at the low-field end of the spectrum (typically 160-220 ppm). libretexts.org The remaining aromatic and aliphatic carbons would resonate at higher fields.

To establish the connectivity between these protons and carbons, two-dimensional NMR techniques are indispensable. ethz.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled, typically those on adjacent carbon atoms. sdsu.edu For 1,3-indandione, 2-(2-naphthyl)-, COSY would reveal correlations between neighboring aromatic protons on both the indandione and naphthyl rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of a proton signal to its attached carbon atom. For example, the methine proton at the 2-position of the indandione ring would show a cross-peak with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, HMBC would show correlations between the methine proton at position 2 and the carbonyl carbons of the indandione ring, as well as with carbons in the naphthyl ring, thus confirming the linkage between the two ring systems. youtube.com

Table 1: Representative NMR Data for 1,3-Indandione Derivatives

NucleusTechniqueChemical Shift (ppm)Key Correlations
¹H1D NMR7.0 - 8.5Aromatic Protons
4.0 - 4.5Methine Proton (Position 2)
¹³C1D NMR190 - 205Carbonyl Carbons
120 - 145Aromatic Carbons
50 - 60Methine Carbon (Position 2)
¹H-¹HCOSYN/ACorrelations between adjacent aromatic protons.
¹H-¹³CHSQCN/ACorrelation between methine proton and its carbon.
¹H-¹³CHMBCN/ACorrelations between methine proton and carbonyl carbons; correlations between methine proton and naphthyl ring carbons.

Note: The chemical shift values are approximate and can vary based on the solvent and specific substitution patterns.

Advanced Techniques (NOESY, ROESY) for Conformational Analysis and Proximity Determination

While COSY, HSQC, and HMBC establish the covalent bonding framework, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional conformation of the molecule. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. For 1,3-indandione, 2-(2-naphthyl)-, NOESY could reveal correlations between protons on the naphthyl group and protons on the indandione ring, providing insights into the preferred rotational conformation around the single bond connecting the two moieties.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the NOE effect might be close to zero. It provides the same type of through-space correlation information. columbia.edu

Mass Spectrometry (MS) Applications in Structural Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence. csic.es For 1,3-indandione, 2-(2-naphthyl)- (C₁₉H₁₂O₂), HRMS would confirm its molecular weight to be approximately 272.0837 g/mol . uni.lu This exact mass measurement is a critical piece of data for confirming the identity of the synthesized or isolated compound.

Table 2: Predicted HRMS Data for 1,3-Indandione, 2-(2-naphthyl)-

Adductm/z
[M+H]⁺273.09102
[M+Na]⁺295.07296
[M-H]⁻271.07646

Data sourced from PubChem. uni.lu

Fragmentation Pattern Analysis in Electron Ionization and Electrospray Ionization MS

In mass spectrometry, molecules are ionized and then often fragmented. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

Electron Ionization (EI): This is a hard ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum shows numerous fragment ions, which can be pieced together to deduce the structure of the parent molecule. For 1,3-indandione, 2-(2-naphthyl)-, characteristic fragments would likely arise from the cleavage of the bond between the indandione and naphthyl moieties, as well as fragmentation of the individual ring systems.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in less fragmentation and produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). nih.gov While producing less fragmentation on its own, ESI is often coupled with collision-induced dissociation (CID) in tandem mass spectrometry to induce fragmentation in a controlled manner. rsc.orgrsc.org

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. youtube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. This process provides direct connectivity information and helps to identify specific substructures within a molecule. nih.gov

For 1,3-indandione, 2-(2-naphthyl)-, an MS/MS experiment could involve selecting the protonated molecule [M+H]⁺ as the precursor ion. Collision-induced dissociation would then generate a series of product ions. The analysis of these product ions would allow for the confirmation of the presence of both the indandione and naphthyl substructures and how they are connected. nih.gov This method is particularly valuable for distinguishing between isomers and for characterizing unknown but related compounds. researchgate.net

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1,3-Indandione, 2-(2-naphthyl)-, these studies provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

The study confirmed that in the solid state, the compound exists in the diketo form, rather than its enol tautomer. researchgate.net The crystal structure is primarily stabilized by van der Waals forces. researchgate.net The naphthyl group and the indandione moiety are not coplanar, adopting a twisted conformation relative to each other. This steric arrangement is a critical factor influencing the compound's biological activity, or lack thereof, when compared to its 1-naphthyl isomer. researchgate.net

Crystallographic Data for 1,3-Indandione, 2-(2-naphthyl)-

ParameterValue
Molecular FormulaC₁₉H₁₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.387(3)
b (Å)8.818(4)
c (Å)28.115(28)
β (°)94.20(5)
Z (molecules per unit cell)4

Polymorphism and Crystal Engineering of 1,3-Indandione, 2-(2-naphthyl)-

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science as different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of 1,3-Indandione, 2-(2-naphthyl)- are not extensively reported in the literature, the potential for polymorphic behavior in 1,3-indandione derivatives is recognized. nih.gov

Crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, can be applied to control polymorphism. rsc.org This can be achieved by modifying crystallization conditions such as solvent, temperature, and the presence of additives. For 1,3-indandione derivatives, non-covalent interactions like hydrogen bonds and π-π stacking play a crucial role in directing the molecular packing and can be manipulated to produce different polymorphs. rsc.orgrsc.org The study of polymorphism in 1,3-Indandione, 2-(2-naphthyl)- would be a valuable area for future research to understand how different crystalline forms might influence its properties.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of 1,3-Indandione, 2-(2-naphthyl)- from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. While a specific, validated HPLC method for 1,3-Indandione, 2-(2-naphthyl)- is not detailed in publicly available literature, a general approach to method development can be outlined. A reversed-phase HPLC method would likely be suitable, utilizing a C18 column. nih.gov

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the separation of the main compound from any potential impurities, which may have a wide range of polarities. A UV detector would be appropriate for detection, as the naphthyl and indandione chromophores absorb strongly in the UV region. nih.gov The development and validation of such a method would be crucial for quality control in any synthetic procedure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of 1,3-Indandione, 2-(2-naphthyl)-, GC-MS could be employed to identify and quantify any volatile by-products or unreacted starting materials.

The compound itself has a relatively high molecular weight and may require derivatization to increase its volatility for GC analysis. However, the primary utility of GC-MS in this context would be to analyze the reaction mixture for smaller, more volatile impurities that might be present. The mass spectrometer provides detailed structural information on the separated components, allowing for their unambiguous identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Methods for Functional Group Identification and Electronic Transitions

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the characterization of 1,3-Indandione, 2-(2-naphthyl)-, providing information on its functional groups and electronic structure.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,3-Indandione, 2-(2-naphthyl)-, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups (C=O) of the indandione ring and the aromatic C-H and C=C bonds of both the indandione and naphthyl moieties. The diketo nature of the compound is confirmed by the presence of strong carbonyl stretching vibrations. researchgate.net

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,3-Indandione, 2-(2-naphthyl)- is expected to exhibit absorptions corresponding to π-π* transitions within the aromatic systems of the naphthyl and indandione rings. nih.gov The conjugation between these two systems, although sterically hindered, will influence the position and intensity of these absorption bands.

Expected Spectroscopic Data for 1,3-Indandione, 2-(2-naphthyl)-

Spectroscopic TechniqueFunctional Group/TransitionExpected Absorption Range
Infrared (IR)C=O (ketone)~1710-1740 cm⁻¹
Infrared (IR)Aromatic C=C~1450-1600 cm⁻¹
Infrared (IR)Aromatic C-H~3000-3100 cm⁻¹
UV-Visible (UV-Vis)π-π* (Naphthyl)~220 nm, ~275 nm, ~312 nm
UV-Visible (UV-Vis)π-π* (Indandione)~245 nm

Vibrational Mode Analysis via Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of 1,3-Indandione, 2-(2-naphthyl)- is characterized by a series of absorption bands corresponding to the specific vibrational modes of its constituent bonds and functional groups.

The key vibrational frequencies for 1,3-indandione derivatives are well-established. researchgate.netglobaljournals.orgmdpi.comvscht.cz The most prominent features in the FT-IR spectrum of 1,3-Indandione, 2-(2-naphthyl)- are the stretching vibrations of the carbonyl (C=O) groups of the indandione moiety and the various vibrations associated with the aromatic rings.

The symmetric and asymmetric stretching vibrations of the two carbonyl groups in the 1,3-indandione ring typically appear as strong absorptions in the region of 1670-1740 cm⁻¹. researchgate.net The exact position of these bands can be influenced by the electronic effects of the substituent at the 2-position. The conjugation of the carbonyl groups with the benzene (B151609) ring of the indandione system can lead to a lowering of these stretching frequencies.

The aromatic C-H stretching vibrations of both the indandione and naphthyl rings are expected to be observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to several bands in the 1400-1600 cm⁻¹ range. Furthermore, the C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Carbonyl (C=O) Asymmetric Stretch~1740-1710Strong
Carbonyl (C=O) Symmetric Stretch~1710-1680Strong
Aromatic C=C Stretch (Naphthyl & Benzene)1600-1450Medium to Strong
C-H In-plane Bending1300-1000Medium to Weak
C-H Out-of-plane Bending900-675Strong

This table is generated based on characteristic vibrational frequencies of 1,3-indandione and naphthalene derivatives.

Electronic Transition Analysis via UV-Vis Spectroscopy and Solvatochromism

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of 1,3-Indandione, 2-(2-naphthyl)- is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions within its aromatic systems and carbonyl groups.

The extensive π-conjugated system, encompassing both the indandione and naphthyl moieties, is predicted to result in strong π→π* transitions, likely appearing as intense absorption bands in the UV region. The carbonyl groups also possess non-bonding electrons (n-electrons), which can undergo n→π* transitions. These are typically of lower intensity compared to π→π* transitions.

Solvatochromism , the change in the position, intensity, and shape of UV-Vis absorption bands with a change in the polarity of the solvent, is a key phenomenon for understanding the electronic structure and intermolecular interactions of a molecule. nih.gov While specific experimental data on the solvatochromism of 1,3-Indandione, 2-(2-naphthyl)- is not extensively documented in the available literature, the principles can be applied to predict its behavior.

In polar solvents, molecules with a significant change in dipole moment between the ground and excited states will exhibit a shift in their absorption maxima. A bathochromic (red) shift, or a shift to longer wavelengths, is often observed with increasing solvent polarity if the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift, to shorter wavelengths, occurs if the ground state is more polar.

For 1,3-Indandione, 2-(2-naphthyl)-, the presence of the electron-withdrawing carbonyl groups and the extensive aromatic system suggests that the electronic distribution can be significantly influenced by the solvent environment. A systematic study of its UV-Vis absorption in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties.

The following table presents hypothetical UV-Vis absorption maxima (λmax) for 1,3-Indandione, 2-(2-naphthyl)- in different solvents to illustrate the concept of solvatochromism. The specific values are for illustrative purposes and would require experimental verification.

SolventDielectric Constant (ε)λmax 1 (nm) (π→π)λmax 2 (nm) (n→π)
Hexane1.88280340
Dichloromethane8.93285345
Acetone20.7288348
Ethanol24.55290350
Acetonitrile37.5292352
Dimethyl Sulfoxide (DMSO)46.7295355

This is a hypothetical data table to illustrate the principle of solvatochromism. The λmax values are not based on experimental results for this specific compound.

Theoretical and Computational Chemistry Studies of 1,3 Indandione, 2 2 Naphthyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 1,3-Indandione (B147059), 2-(2-naphthyl)-. These methods model the behavior of electrons within the molecule to determine its properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized systems like 1,3-Indandione, 2-(2-naphthyl)-.

DFT calculations would typically be employed to find the most stable three-dimensional arrangement of atoms (geometry optimization) by minimizing the energy of the molecule. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For 1,3-Indandione, 2-(2-naphthyl)-, key parameters would include the planarity of the indandione and naphthyl rings and the orientation of the naphthyl group relative to the indandione core.

Furthermore, DFT calculations provide thermodynamic data, including the total energy, enthalpy, and Gibbs free energy of the molecule. These values are essential for predicting the stability of the compound and the feasibility of its formation. While specific DFT studies on 1,3-Indandione, 2-(2-naphthyl)- are not extensively documented in publicly available literature, data for the parent 1,3-indandione molecule and its derivatives are available and provide a basis for understanding its electronic structure. nih.govnih.gov The presence of two carbonyl groups on the indane structure makes the methylene (B1212753) group particularly reactive. nih.gov

Table 1: Predicted Physicochemical Properties of 1,3-Indandione, 2-(2-naphthyl)-

Property Value Source
Molecular Formula C19H12O2 uni.lu
Monoisotopic Mass 272.08374 Da uni.lu

This table presents computationally predicted properties. Experimental verification is required.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure, albeit at a higher computational expense than DFT.

For 1,3-Indandione, 2-(2-naphthyl)-, ab initio calculations could be used to refine the geometry obtained from DFT and to calculate electronic properties with greater precision. This would be particularly useful for understanding subtle electronic effects, such as electron correlation, which can influence the molecule's reactivity and spectroscopic properties. However, due to the computational demands, high-level ab initio calculations are often performed on simplified model systems or used to benchmark results from less expensive methods like DFT. There is currently a lack of specific published ab initio studies focused solely on 1,3-Indandione, 2-(2-naphthyl)-.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

For 1,3-Indandione, 2-(2-naphthyl)-, an MEP analysis would reveal regions of negative potential (electron-rich), typically located around the oxygen atoms of the carbonyl groups, which are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would indicate sites prone to nucleophilic attack. The analysis would help in understanding the compound's interaction with biological receptors and other molecules. The carbon atom situated between the two carbonyl groups is known to be a nucleophilic center in the parent 1,3-indandione. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as the dihedral angle of a rotatable bond. For 1,3-Indandione, 2-(2-naphthyl)-, a PES scan of the torsion angle around the C-C bond connecting the naphthyl and indandione moieties would identify the most stable rotational isomers (conformers) and the energy barriers between them.

This analysis would reveal the preferred orientation of the naphthyl group, which is influenced by steric hindrance and electronic interactions between the two ring systems. The results would be crucial for understanding which conformations are most likely to be present under given conditions.

Molecular dynamics (MD) simulations provide a computational movie of the atomic motions of a system over time, offering insights into its dynamic behavior and interactions with its environment, such as a solvent. mdpi.comresearchgate.net

An MD simulation of 1,3-Indandione, 2-(2-naphthyl)- in a solvent like water or an organic solvent would illustrate how the molecule moves, flexes, and rotates. nih.gov It would also show how solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences of the compound. Such simulations are valuable for understanding properties like solubility and how the molecule behaves in a biological medium. While general MD simulation methodologies are well-established, specific simulation studies for 1,3-Indandione, 2-(2-naphthyl)- are not prominently available in current literature. mdpi.comresearchgate.netnih.gov

Table 2: List of Compounds Mentioned

Compound Name
1,3-Indandione, 2-(2-naphthyl)-
1,3-Indandione
2-phenyl-1,3-indandione
Hartree-Fock
Møller-Plesset perturbation theory

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For 1,3-Indandione, 2-(2-naphthyl)-, theoretical methods can be employed to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its Infrared (IR) vibrational frequencies and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are instrumental in the structural elucidation and characterization of the compound.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The in silico prediction of NMR parameters is a crucial step in confirming the structure of synthesized organic compounds. rsc.org Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to compute the magnetic shielding tensors of atomic nuclei within a molecule. researchgate.net From these tensors, the NMR chemical shifts (δ) can be determined, typically showing a good correlation with experimental values obtained in solution. researchgate.net

For 1,3-Indandione, 2-(2-naphthyl)-, theoretical calculations would involve optimizing the molecule's three-dimensional geometry at a selected level of theory and basis set. Subsequently, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to calculate the isotropic magnetic shielding constants for each hydrogen and carbon atom. researchgate.net These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR chemical shifts can then be compared with experimental spectra to aid in the assignment of each resonance.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Indandione, 2-(2-naphthyl)- (Note: This table is illustrative and not based on actual published data for this specific compound.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H on C-24.5 - 5.0-
Naphthyl Protons7.2 - 8.0-
Indandione Protons7.5 - 7.8-
C-1, C-3 (C=O)-190 - 200
C-2-50 - 60
Naphthyl Carbons-120 - 140
Indandione Aromatic Carbons-125 - 135

Computational Studies of IR Vibrational Frequencies and UV-Vis Absorption Spectra

Computational methods are also extensively used to simulate IR and UV-Vis spectra. researchgate.netdiva-portal.org Theoretical vibrational analysis calculates the harmonic frequencies of the normal modes of vibration of a molecule. researchgate.net These calculated frequencies correspond to the absorption bands in an IR spectrum. For 1,3-Indandione, 2-(2-naphthyl)-, key vibrational modes would include the C=O stretching frequencies of the indandione moiety, C-H stretching and bending modes, and the aromatic C=C stretching vibrations of both the indane and naphthalene (B1677914) rings. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models. researchgate.net

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net For 1,3-Indandione, 2-(2-naphthyl)-, the UV-Vis spectrum is expected to be characterized by π→π* transitions within the aromatic systems. The predicted maximum absorption wavelengths (λmax) and their corresponding intensities provide a theoretical UV-Vis spectrum that can be compared with experimental measurements.

Table 2: Predicted IR Vibrational Frequencies and UV-Vis Absorption Maxima for 1,3-Indandione, 2-(2-naphthyl)- (Note: This table is illustrative and not based on actual published data for this specific compound.)

Spectroscopic DataPredicted ValueAssignment
IR Frequencies (cm⁻¹)
1710 - 1740C=O stretching (symmetric and asymmetric)
3000 - 3100Aromatic C-H stretching
2850 - 2950Aliphatic C-H stretching
1580 - 1620Aromatic C=C stretching
UV-Vis Absorption (nm)
λmax 1~250π→π* transition (Naphthalene)
λmax 2~330π→π* transition (Indandione system)

Reaction Mechanism Elucidation via Computational Transition State Theory

Computational transition state theory is a powerful approach to understanding the kinetics and mechanisms of chemical reactions. numberanalytics.com It involves locating the transition state (TS) on the potential energy surface, which is the highest energy point along the reaction coordinate. numberanalytics.com

Identification of Transition States and Activation Energies for Key Reactions

For reactions involving 1,3-Indandione, 2-(2-naphthyl)-, such as its synthesis or subsequent transformations, computational methods can identify the structures of the transition states. nih.govresearchgate.net Various algorithms, like the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate these saddle points on the potential energy surface. numberanalytics.com Once the geometries of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. This provides a quantitative measure of the reaction's feasibility and rate.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state indeed connects the desired reactants and products. scm.commdpi.com The IRC path traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.com This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, such as bond breaking and formation, and verifies the proposed reaction mechanism. mdpi.comresearchgate.net

Academic Applications of 1,3 Indandione, 2 2 Naphthyl in Materials Science and Organic Synthesis Non Human Focus

Role as a Building Block in Complex Organic Synthesis

The 1,3-indandione (B147059) scaffold is a valuable starting material in various organic transformations. nih.gov Its derivatives, including 1,3-Indandione, 2-(2-naphthyl)-, are recognized for their utility in constructing complex carbocyclic and heterocyclic systems. researchgate.netresearchgate.net The reactivity of the 1,3-dicarbonyl moiety allows for a diverse range of chemical modifications, making it a key substrate in multicomponent and domino reactions. nih.govresearchgate.netresearchgate.net

Precursor in Heterocyclic Compound Synthesis

The 1,3-indandione framework serves as a foundational element in the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net The reactive nature of the dicarbonyl group and the adjacent methylene (B1212753) group provides multiple sites for cyclization reactions. researchgate.netwikipedia.org For instance, derivatives of 1,3-indandione are employed in the synthesis of indanone-fused heterocycles, which are present in numerous alkaloids with significant biological activities. researchgate.net The Knoevenagel condensation of 1,3-indandione with various aldehydes, for example, is a common strategy to produce 2-arylidene-1,3-indandiones, which are versatile intermediates for further heterocyclic synthesis. nih.govacs.org

Research has demonstrated the synthesis of various heterocyclic systems starting from 1,3-indandione derivatives. These include, but are not limited to:

Spiro compounds: The reaction of 2-arylidene-1,3-indandiones with various reagents can lead to the formation of complex spirocyclic structures. researchgate.netresearchgate.net

Fused heterocycles: The indandione core can be fused with other heterocyclic rings to create novel polycyclic systems. researchgate.netresearchgate.net

Intermediate in the Formation of Advanced Organic Scaffolds

Beyond simple heterocycles, 1,3-Indandione, 2-(2-naphthyl)- and its parent compound act as crucial intermediates in the construction of more elaborate organic scaffolds. The term "privileged scaffold" is often used to describe the 1,3-indandione core due to its presence in a wide array of functional molecules. mdpi.com Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for synthetic chemists. organic-chemistry.org

The synthesis of advanced structures often involves multi-step sequences where the indandione moiety is modified and elaborated. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the 2-position of the indandione ring, leading to a diverse library of compounds. organic-chemistry.org These functionalized indandiones can then undergo further transformations to build up more complex molecular architectures.

Application in Supramolecular Chemistry and Host-Guest Systems

The planar and aromatic nature of the 1,3-Indandione, 2-(2-naphthyl)- framework, combined with its electron-accepting properties, makes it an interesting component for the design of supramolecular assemblies and host-guest systems. mdpi.com These systems rely on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, to form organized structures. rsc.org

Design of Molecular Receptors and Sensors Utilizing the Indandione Framework

The indandione scaffold can be incorporated into larger macrocyclic structures or appended with specific recognition units to create molecular receptors. mdpi.com These receptors can selectively bind to guest molecules or ions, leading to a detectable signal, thus functioning as sensors. The design of such systems often involves combining the electron-accepting indandione unit with an electron-donating group, which can lead to changes in optical properties upon guest binding. mdpi.com

For instance, the incorporation of a crown ether moiety onto an indandione derivative can create a sensor for metal cations. mdpi.com The binding of a cation to the crown ether can modulate the electronic properties of the indandione core, resulting in a change in color or fluorescence.

Self-Assembly Studies of 1,3-Indandione, 2-(2-naphthyl)- Derivatives

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. Derivatives of 1,3-indandione, including the 2-(2-naphthyl) substituted compound, can undergo self-assembly to form various nanostructures. The driving forces for this assembly are typically a combination of hydrogen bonding between the dicarbonyl groups and π-π stacking interactions involving the aromatic rings.

These self-assembled structures can take the form of nanofibers, vesicles, or other complex architectures, depending on the specific substituents on the indandione core and the conditions of the assembly process. The study of these self-assembled systems is crucial for the development of new materials with tailored properties.

Photophysical and Photochemical Investigations of 1,3-Indandione, 2-(2-naphthyl)-

The extended π-system of 1,3-Indandione, 2-(2-naphthyl)-, arising from the fusion of the indan (B1671822) and naphthalene (B1677914) ring systems, gives rise to interesting photophysical and photochemical properties. These properties are of fundamental interest and have potential applications in areas such as organic electronics and photosensitization.

Investigations into the photophysical properties of related systems, such as ruthenium(II) complexes containing cyclopentadienyl-type ligands, have shown that the introduction of aryl substituents can lead to unique absorption features. rsc.org These are often attributed to charge transfer transitions involving the π* orbitals of the aromatic substituents. rsc.org

While specific detailed photophysical data for 1,3-Indandione, 2-(2-naphthyl)- is not extensively reported in the provided search results, the general principles of photochemistry suggest that this molecule would exhibit absorption and emission properties influenced by the naphthalene moiety. The study of such properties is an active area of research, with the potential to uncover new applications for this class of compounds.

Fluorescence and Phosphorescence Quantum Yield Studies

The photoluminescent properties of 2-arylidene-1,3-indandione derivatives are a subject of ongoing research, though specific quantum yield data for the 2-(2-naphthyl) derivative is not extensively documented in dedicated studies. However, the fluorescence behavior of the broader class of merocyanine (B1260669) dyes based on the 1,3-indandione acceptor provides significant insight.

The quantum yield (Φ), which measures the efficiency of converting absorbed photons into emitted photons, is highly dependent on the molecular structure and the surrounding environment. For donor-π-acceptor dyes featuring the 1,3-indandione core, the key factors influencing fluorescence include:

The Electron-Donating Strength of the Heterocyclic Group: A stronger donor group generally leads to more efficient charge transfer, affecting the emission properties.

The Length of the Polymethine Chain: This chain acts as a π-conjugated bridge, and its length can be tuned to modify the absorption and emission wavelengths.

Solvent Polarity: These dyes often exhibit solvatochromism, where the color (absorption) and fluorescence shift with the polarity of thesolvent. In positively solvatochromic indole-based dyes incorporating a 1,3-indandione acceptor, moving to a more polar frozen solvent matrix at 77 K from 293 K can lead to a bathochromic (red) shift and narrowing of absorption bands.

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

Photoinduced electron transfer (PET) is a critical process in many photophysical and photochemical applications. In molecules like 1,3-indandione, 2-(2-naphthyl)-, the 1,3-indandione unit serves as the electron acceptor, while the naphthalene moiety can act as the electron donor upon photoexcitation.

The general mechanism involves the absorption of a photon, which excites the molecule to a higher energy state. From this excited state, an electron can be transferred from the donor part (naphthalene) to the acceptor part (indandione). This charge separation is a key step that can lead to various outcomes, including fluorescence quenching or the initiation of chemical reactions.

While specific PET studies on 1,3-indandione, 2-(2-naphthyl)- are limited, research on analogous systems provides a framework for understanding its likely behavior:

In related systems, PET processes are known to be the basis for fluorescent sensors. For example, in probes where a fluorophore is linked to a receptor, the binding of an analyte can inhibit or enhance PET, leading to a "turn-on" or "turn-off" fluorescent signal.

Studies on other naphthalene-containing macrocycles have demonstrated that intramolecular PET can occur from proximate amine lone pairs to the photoexcited naphthalene chromophore, leading to reductive luminescence quenching. acs.org This process can often be controlled by environmental factors such as pH or the presence of other ions. acs.org

The efficiency of PET and other energy transfer processes in these molecules is crucial for their application in fields like photocatalysis and the development of molecular switches.

Photochemical Reactions and Their Mechanisms (e.g., Photorearrangements)

The 2-arylidene-1,3-indandione framework, to which 1,3-indandione, 2-(2-naphthyl)- belongs, is known for its reactivity, particularly as a Michael acceptor due to its low-lying Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This inherent reactivity extends to photochemical processes.

While specific photorearrangement mechanisms for the 2-(2-naphthyl) derivative are not widely detailed, the general class of 2-arylidene-1,3-indandiones can participate in various light-induced reactions. Given their structure as α,β-unsaturated carbonyl compounds, they are potential candidates for cycloaddition reactions. The most probable reaction mechanism for their synthesis is Knoevenagel condensation, an aldol (B89426) condensation variant. nih.gov This synthetic pathway establishes the core structure that subsequently undergoes photochemical transformations.

The photochemical stability and reaction pathways are critical for applications where the material is exposed to light, such as in optoelectronic devices or as pigments. Undesired photoreactions can lead to degradation, but controlled photochemical reactivity can be harnessed for applications like photolithography or the synthesis of complex molecules.

Utilization in Dye Chemistry and Optoelectronic Materials

The class of 2-arylidene-1,3-indandiones represents an important group of chemicals with significant potential in materials science, particularly as dyes and components in optoelectronic devices. nih.gov Their utility stems from their robust chemical structure and tunable electronic properties.

Design of Fluorescent Dyes and Pigments based on Indandione Chromophores

The intense color and photophysical properties of 2-arylidene-1,3-indandiones make them excellent candidates for use as dyes and pigments. The core structure consists of the indandione acceptor linked to an aryl donor (like naphthalene) through a double bond, forming a push-pull system.

The design of these dyes can be fine-tuned to achieve specific colors and properties:

Substitution on the Aryl Ring: Modifying the substituents on the naphthalene ring can alter the electron-donating strength of the donor part, thereby shifting the absorption and emission spectra.

Substitution on the Indandione Ring: Changes to the indandione moiety can also influence the molecule's electronic properties and stability.

The synthesis is typically straightforward, involving a Knoevenagel condensation between 1,3-indandione and the corresponding aldehyde (in this case, 2-naphthaldehyde). Efficient and green synthesis protocols have been developed using task-specific ionic liquids, allowing for high yields at room temperature without traditional solvents. nih.gov

Table 1: Synthesis of various 2-arylidenindane-1,3-diones via an ionic liquid-catalyzed reaction, demonstrating the high-yield synthesis applicable to the 2-(2-naphthyl) derivative (Entry 5). Data sourced from nih.gov.

Investigation in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electroluminescent properties of 2-arylidene-1,3-indandione derivatives make them promising materials for use in Organic Light-Emitting Diodes (OLEDs). nih.gov In an OLED, an organic material emits light in response to an electric current. The color and efficiency of the emission are determined by the molecular structure of the organic material used in the emissive layer. The tunable nature of the indandione chromophore allows for the potential development of emitters across the visible spectrum.

In the context of Organic Photovoltaics (OPVs), materials with strong absorption in the solar spectrum and efficient charge separation are required. The donor-acceptor structure of molecules like 1,3-indandione, 2-(2-naphthyl)- is analogous to the bulk heterojunction structure used in many OPVs, where distinct donor and acceptor materials are blended. As single-molecule D-A systems, they could potentially be investigated as components in OPV active layers, although this application is less explored than their use in OLEDs.

Future Research Directions and Emerging Opportunities for 1,3 Indandione, 2 2 Naphthyl

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 1,3-indandione (B147059), 2-(2-naphthyl)- and its derivatives is a cornerstone of future research. Traditional methods often rely on harsh reaction conditions and hazardous solvents. uni.lu Modern approaches are increasingly focused on green chemistry principles to minimize environmental impact and enhance efficiency.

Key areas of exploration include:

Catalytic Innovations: The use of novel catalysts is a promising avenue. For instance, task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265), have been shown to efficiently catalyze the condensation of indan-1,3-dione with various aldehydes at room temperature without the need for a solvent. uni.lu This approach offers advantages of being low-cost, high-yield, and fast. uni.lu Further research could focus on developing recyclable catalysts and expanding the substrate scope to include a wider range of functionalized naphthaldehydes.

Solvent-Free and Alternative Energy-Input Reactions: Microwave-assisted synthesis and grindstone chemistry are emerging as powerful techniques for organic transformations. uni.lursc.org These methods can significantly reduce reaction times and eliminate the need for volatile organic solvents. rsc.org A one-pot, three-component reaction of 2-naphthol, aldehydes, and amines using methane (B114726) sulfonic acid as a catalyst under grinding conditions has been reported to produce 1-aminoalkyl-2-naphthols in excellent yields, demonstrating the potential of such solvent-free methods. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. The application of flow chemistry to the synthesis of 1,3-indandione, 2-(2-naphthyl)- could enable the on-demand production of this compound and its derivatives with high purity.

A comparative look at conventional versus emerging synthetic strategies highlights the significant potential for improvement:

FeatureConventional SynthesisEmerging Sustainable Methods
Catalyst Often requires stoichiometric amounts of base or acid.Catalytic amounts of recyclable and less toxic catalysts (e.g., ionic liquids). uni.lu
Solvent Typically involves volatile and often toxic organic solvents.Solvent-free (neat) conditions or use of green solvents like water. uni.lursc.org
Energy Often requires prolonged heating.Alternative energy sources like microwaves or mechanical grinding. uni.lursc.org
Work-up Can be complex, involving extractions and chromatography.Simplified work-up, often involving simple filtration.
Atom Economy May be lower due to the use of protecting groups and multi-step procedures.Higher atom economy through one-pot and multicomponent reactions. rsc.org

Design and Synthesis of Advanced Functional Derivatives with Tunable Properties

The functionalization of the 1,3-indandione, 2-(2-naphthyl)- scaffold is a key strategy for tailoring its properties for specific applications. The introduction of various substituents on both the indandione and naphthyl rings can profoundly influence its electronic, optical, and biological characteristics.

Future research will likely focus on:

Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This is crucial for applications in nonlinear optics and as fluorescent probes.

Extended π-Conjugation: The synthesis of derivatives with extended π-systems, for example, by incorporating additional aromatic or heteroaromatic rings, could lead to materials with enhanced charge transport properties, making them suitable for organic electronics.

Chiral Derivatives: The introduction of chiral centers can lead to materials with unique chiroptical properties, which are of interest for applications in asymmetric catalysis and chiral sensing.

Bioactive Moieties: The incorporation of pharmacophores or biocompatible groups could lead to the development of novel therapeutic agents or diagnostic tools. The indandione scaffold is a known privileged structure in medicinal chemistry. ontosight.ai

The synthesis of these derivatives will leverage a variety of organic reactions, including cross-coupling reactions, electrophilic and nucleophilic substitutions, and multicomponent reactions. dtu.dknih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new molecules. mdpi.com For 1,3-indandione, 2-(2-naphthyl)-, these computational tools can accelerate research in several ways:

Property Prediction: ML models can be trained on existing data to predict the physicochemical and biological properties of novel derivatives, even before they are synthesized. nih.govnih.gov This can help to prioritize synthetic efforts and reduce the number of costly and time-consuming experiments. For instance, quantitative structure-property relationship (QSPR) models can be developed to predict properties like solubility, lipophilicity, and binding affinity to biological targets. mdpi.com

Reaction Optimization and Prediction: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for the synthesis of 1,3-indandione, 2-(2-naphthyl)- and its derivatives. ipb.pt This includes predicting reaction yields, identifying the most effective catalysts, and suggesting optimal solvent systems. The emergence of Δ-learning models, which use ML to correct lower-level energy calculations, provides a powerful tool for accelerating the prediction of reaction properties. ipb.pt

De Novo Design: Generative AI models can be used to design novel derivatives of 1,3-indandione, 2-(2-naphthyl)- with desired properties. By learning the underlying patterns in chemical space, these models can propose new molecular structures that are likely to be active for a specific application.

The development of robust and accurate ML models will require the generation of high-quality, curated datasets of experimental and computational data for a diverse range of indandione derivatives.

Unveiling New Supramolecular Architectures and Self-Assembled Systems

The planar structure and potential for non-covalent interactions, such as π-π stacking and hydrogen bonding, make 1,3-indandione, 2-(2-naphthyl)- an excellent building block for the construction of ordered supramolecular architectures. The ability to control the self-assembly of these molecules is crucial for the development of advanced functional materials.

Emerging opportunities in this area include:

Crystal Engineering: By systematically modifying the functional groups on the molecular scaffold, it is possible to direct the packing of the molecules in the solid state to form specific crystal structures with desired properties. The study of the crystal structures of 2-(1-naphthyl)- and 2-(2-naphthyl)-1,3-indandione has already provided insights into their solid-state conformations.

Nanomaterials: The self-assembly of 1,3-indandione, 2-(2-naphthyl)- derivatives in solution can lead to the formation of various nanostructures, such as nanofibers, nanoribbons, and vesicles. These nanomaterials could find applications in areas such as drug delivery, organic electronics, and sensing. The self-assembly of platinum(II) complexes with planar ligands into nanoparticles highlights the potential for such systems in biomedical applications. rsc.org

Gels and Liquid Crystals: The design of derivatives capable of forming gels or exhibiting liquid crystalline phases could lead to new soft materials with stimuli-responsive properties.

Advancements in Spectroscopic Characterization and Computational Modeling Techniques

A deep understanding of the structure-property relationships of 1,3-indandione, 2-(2-naphthyl)- and its derivatives relies on the application of advanced spectroscopic and computational techniques.

Future research will benefit from:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HMQC and HMBC, are powerful tools for the unambiguous structural elucidation of complex derivatives. Solid-state NMR can provide valuable information about the packing and dynamics of these molecules in the solid state.

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques can be used to study the excited-state dynamics of these molecules, providing insights into their photophysical properties and potential applications in optoelectronics and photocatalysis.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures, as well as the spectroscopic properties of 1,3-indandione, 2-(2-naphthyl)- and its derivatives. nih.gov These calculations can complement experimental data and provide a deeper understanding of the underlying molecular properties. Molecular dynamics simulations can be employed to study the self-assembly processes and the interactions of these molecules with biological targets. nih.gov

The combination of advanced experimental and computational techniques will be crucial for the rational design of new materials and molecules based on the 1,3-indandione, 2-(2-naphthyl)- scaffold with tailored properties for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for 1,3-Indandione, 2-(2-naphthyl)-, and how can purity be ensured?

A common method involves condensation reactions using naphthol derivatives. For example, a base (e.g., K₂CO₃) in DMF facilitates oxyanion formation, followed by alkylation with propargyl bromide. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1). Post-reaction, quenching with ice and extraction with ethyl acetate minimizes impurities. Purity is confirmed via melting point analysis or HPLC .

Q. What spectroscopic techniques are recommended for structural characterization?

Use a combination of:

  • NMR : To confirm aromatic protons and substituent positions (e.g., ¹H/¹³C NMR in CDCl₃).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or GC-TOFMS for molecular ion identification, as demonstrated in studies of naphthoylindole analogues .
  • X-ray crystallography : For absolute configuration determination, as applied to structurally related 2-(2-naphthyl)-1,3-dioxane derivatives .

Q. What are the standard toxicological assessments for this compound?

Tiered testing includes:

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) in hepatic or renal cell lines.
  • Animal models : Acute exposure studies (oral, dermal) to determine LD₅₀, referencing protocols from naphthalene toxicology reports .
  • Environmental impact : Biodegradation studies under aerobic/anaerobic conditions.

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts or MS fragmentation patterns) be resolved?

  • Isotopic labeling : Use deuterated analogues to distinguish fragmentation pathways, as seen in JWH-018 mass spectral studies .
  • Computational modeling : DFT calculations to predict NMR chemical shifts or IR vibrational modes, reducing ambiguity in experimental data .
  • Cross-validation : Compare results across multiple instruments (e.g., LC-MS vs. GC-MS) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent selection : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.
  • Temperature control : Lower temperatures (0–5°C) during propargyl bromide addition to suppress polymerization.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

Q. What strategies address data contradictions in toxicological studies (e.g., species-specific responses)?

  • Comparative metabolomics : Profile metabolite pathways across species using LC-HRMS.
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile variability in exposure thresholds .
  • Meta-analysis : Aggregate data from heterogeneous studies (e.g., ATSDR/NTP/EPA reports) to identify consensus mechanisms .

Q. How can analytical methods be developed for trace-level detection in environmental samples?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.
  • Instrumentation : GC-MS with electron capture detection (ECD) for high sensitivity, achieving limits of detection (LOD) < 1 ppb.
  • Validation : Follow ICH guidelines for precision, accuracy, and robustness .

Q. What cross-disciplinary applications warrant further exploration?

  • Pharmacology : Investigate structural similarities to anticoagulants (e.g., chlorophacinone) for novel vitamin K antagonists .
  • Materials science : Evaluate π-conjugation properties for organic semiconductor applications, leveraging naphthyl group electron mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.